5-[2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide
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Overview
Description
This compound exhibits high specific potency and low lipophilicity, resulting in a selective and metabolically stable profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide involves multiple steps, including the formation of the oxolan ring and the attachment of the aminopyrazinyl and pyridine carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability for commercial applications .
Chemical Reactions Analysis
Types of Reactions
5-[2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives .
Scientific Research Applications
5-[2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide has several scientific research applications, including:
Anticancer Properties: Derivatives of this compound have shown promising cytotoxic activities against cancer cell lines.
Anti-inflammatory Properties: The compound exhibits 5-lipoxygenase inhibition activities, indicating potential anti-inflammatory applications.
Nonlinear Optical Properties: Studies have highlighted the nonlinear optical properties of similar compounds, which are significant in molecular electronics and photonics.
Molecular Docking: Molecular docking analysis suggests that the compound could inhibit tubulin polymerization, hinting at potential anticancer activity.
Mechanism of Action
The mechanism of action of 5-[2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide involves the inhibition of 5-Lipoxygenase activating Protein (FLAP). This inhibition disrupts the leukotriene biosynthesis pathway, reducing inflammation and potentially exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-aminopyrazine-2-boronic acid pinacol ester: Shares structural components and exhibits similar properties.
2-aminopyrazine-3-carboxamide derivatives: Structurally related and used in various medical research applications.
Uniqueness
5-[2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide is unique due to its high specific potency, low lipophilicity, and selective inhibition of FLAP, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H27N5O3 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
5-[2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C24H27N5O3/c1-23(2,31)15-29-22(30)19-9-8-18(12-26-19)24(10-3-11-32-24)17-6-4-16(5-7-17)20-13-28-21(25)14-27-20/h4-9,12-14,31H,3,10-11,15H2,1-2H3,(H2,25,28)(H,29,30) |
InChI Key |
SJGLLGFHNAVMQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC(=O)C1=NC=C(C=C1)C2(CCCO2)C3=CC=C(C=C3)C4=CN=C(C=N4)N)O |
Origin of Product |
United States |
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